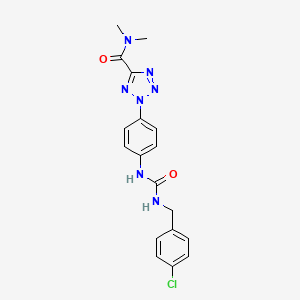
2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18ClN7O2 and its molecular weight is 399.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide , often referred to as a tetrazole derivative, has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological significance, exhibiting various properties such as antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article compiles relevant research findings, case studies, and data tables to elucidate the biological activity of this specific compound.
Structure and Properties
The molecular structure of the compound includes a tetrazole ring fused with a ureido group and a chlorobenzyl moiety, contributing to its potential biological effects. The presence of the tetrazole ring is particularly noteworthy due to its role in enhancing the compound's lipophilicity and biological interactions.
Antibacterial Activity
Research has shown that tetrazole derivatives can exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, including tetrazoles, it was found that certain derivatives displayed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound may similarly demonstrate antibacterial efficacy due to its structural features.
Table 1: Antibacterial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
Antiviral Activity
In another study focusing on antiviral properties, tetrazole-containing compounds were evaluated against the influenza virus. The results indicated that structural modifications significantly influenced antiviral activity. Compounds with specific substituents on the tetrazole ring demonstrated higher selectivity indices and lower IC50 values . This suggests that the compound may possess potential antiviral activity that warrants further investigation.
Table 2: Antiviral Activity of Tetrazole Derivatives
| Compound | Virus Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1 | Influenza A | 18.4 | >38 |
| 2 | Influenza B | 46 | >16 |
Enzyme Inhibition
Tetrazoles have also been studied for their ability to inhibit various enzymes. A notable example is the inhibition of urease and acetylcholinesterase (AChE), which are critical in various physiological processes. The compound's structure may influence its binding affinity to these enzymes, potentially leading to therapeutic applications in treating conditions like urinary tract infections and Alzheimer's disease .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 1 | Urease | 1.13 |
| 2 | Acetylcholinesterase | 2.14 |
Case Studies
Several case studies have highlighted the effectiveness of tetrazole derivatives in clinical settings:
- Anticancer Studies : Research has indicated that certain tetrazoles exhibit cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents .
- Inflammatory Conditions : In vivo studies have shown that tetrazoles can reduce inflammation markers, indicating their potential use in treating inflammatory diseases .
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)methylcarbamoylamino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O2/c1-25(2)17(27)16-22-24-26(23-16)15-9-7-14(8-10-15)21-18(28)20-11-12-3-5-13(19)6-4-12/h3-10H,11H2,1-2H3,(H2,20,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZFIUUKAVHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














